molecular formula C20H40O B1199701 Isophytol CAS No. 505-32-8

Isophytol

Cat. No.: B1199701
CAS No.: 505-32-8
M. Wt: 296.5 g/mol
InChI Key: KEVYVLWNCKMXJX-UHFFFAOYSA-N
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Description

Isophytol (3,7,11,15-tetramethylhexadec-1-en-3-ol; CAS 505-32-8) is a tertiary acyclic diterpene alcohol with the molecular formula C20H40O and a molecular weight of 296.54 g/mol . Structurally, it is an isomer of phytol, differing in the position of the hydroxyl group (C-3 vs. C-1 in phytol) . Industrially, this compound is a critical precursor for synthesizing vitamin E (α-tocopherol) and vitamin K1 via condensation with trimethylhydroquinone (TMHQ) . Over 80% of commercial vitamin E is chemically synthesized using this route . This compound is also found naturally in trace amounts in plants like Jasminum grandiflorum and green algae (e.g., Ulva pertusa), often alongside phytol and its esters .

Preparation Methods

Catalytic Hydrogenation and Partial Reduction Methods

Two-Step Process from Phytone

The most widely documented industrial method involves a two-step sequence starting from phytone (6,10,14-trimethylpentadecan-2-one). The first step employs ethynylation to form dehydroisophytol, followed by partial hydrogenation to this compound .

Ethynylation Conditions:

  • Base: Sodium hydroxide powder dissolved in N-methylpyrrolidone (NMP) at atmospheric pressure .

  • Temperature: 20–30°C, with controlled exothermicity preventing thermal degradation.

  • Yield: 85–92% dehydrothis compound with <3% dimeric byproducts .

Partial Hydrogenation:

  • Catalyst: 5.5% Pd on calcium carbonate, poisoned with 0.8% Pb and 0.5% Bi .

  • Additives: Quinoline (0.1–0.3 mol%) suppresses over-reduction to phytol.

  • Selectivity: 94–97% this compound at 95% conversion .

ParameterEthynylationHydrogenation
CatalystNaOH/NMPPd-CaCO3/Pb/Bi
Pressure (atm)15–10
Time (h)4–62–4
Byproduct Formation (%)2.83.1

This dual-stage approach balances cost and efficiency, with NMP enabling homogeneous base distribution while minimizing saponification .

Acetylation-Rearrangement Pathways

Ferric Perchlorate-Mediated Esterification

Chinese Patent CN112500287B details an alternative route via this compound ester intermediates :

  • Esterification: this compound reacts with acetic anhydride under Fe(ClO4)3 catalysis:
    This compound+(CH3CO)2OFe(ClO4)3This compound acetate\text{this compound} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{Fe(ClO4)}_3} \text{this compound acetate}

    • Conditions: 0–50°C, 2–5:1 anhydride/isophytol ratio.

    • Yield: 84–92% ester with 91–94% purity .

  • Hydrolysis: Basic hydrolysis (KOH/MeOH/H2O) recovers this compound:
    This compound acetate+KOHThis compound+CH3COOK\text{this compound acetate} + \text{KOH} \rightarrow \text{this compound} + \text{CH}_3\text{COOK}

    • Limitation: Generates stoichiometric potassium acetate waste, complicating purification .

Grignard Reagent-Based Syntheses

Transphytol via Organometallic Coupling

BE857099A discloses a stereoselective method using Grignard reagents and tetrahalocuprates :

  • Reagents:

    • Alkylmagnesium bromide (C11H23MgBr)

    • Li2CuCl4 catalyst (2–5 mol%)

  • Reaction:
    C15H31COCl+C11H23MgBrLi2CuCl4This compound precursor\text{C}_{15}\text{H}_{31}\text{COCl} + \text{C}_{11}\text{H}_{23}\text{MgBr} \xrightarrow{\text{Li}_2\text{CuCl}_4} \text{this compound precursor}

  • Isomer Control: R-configuration favored at 78:22 er via chiral auxiliary groups .

Solvent and Catalyst Optimization Trends

N-Methylpyrrolidone vs. Tetrahydrofuran

Comparative studies in RO94314B1 show NMP outperforms THF in ethynylation:

SolventReaction Time (h)Dehydrothis compound Yield (%)
NMP4.291.7
THF6.882.4

NMP’s high polarity stabilizes the sodium acetylide intermediate, accelerating kinetics .

Palladium Catalyst Poisoning Mechanisms

Pb/Bi poisoning in Pd/CaCO3 catalysts reduces hydrogenolysis:

  • Unpoisoned Pd: 22% phytol formation at 98% conversion .

  • Pb/Bi-Poisoned Pd: 3.1% phytol at 95% conversion .
    Quinoline adsorption on Pd active sites further suppresses C=C over-saturation .

Challenges in Isomer Purity Control

Cis-Trans Isomerization During Hydrogenation

The partial hydrogenation of dehydrothis compound produces 7–12% cis-isophytol, requiring additional purification :

Hydrogenation Temperature (°C)Cis-Isomer Content (%)
257.2
4011.8

Low-temperature hydrogenation (20–30°C) combined with fractional distillation achieves >99% trans-isophytol .

Chemical Reactions Analysis

Types of Reactions

3,7,11,15-Tetramethylhexadec-1-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Different alcohols, hydrocarbons

    Substitution: Halogenated compounds, esters

Scientific Research Applications

Pharmaceutical Applications

Isophytol plays a crucial role in the synthesis of vitamin E and other bioactive compounds. It serves as an intermediate in the chemical synthesis of tocopherols, which are essential for human health due to their antioxidant properties. Recent advancements in microbial fermentation have demonstrated that this compound can be produced from β-farnesene, significantly reducing production costs and increasing yield .

Case Study: Vitamin E Production

A study conducted in Hubei Province, China, reported that a factory utilizing a new process for converting β-farnesene to this compound achieved an annual output of 30,000 tons of vitamin E. This innovative method not only enhanced efficiency but also ensured safety and cost-effectiveness in vitamin E production .

Cosmetic Applications

This compound is utilized in the cosmetic industry primarily as a fragrance component and skin conditioning agent. Its mild irritant potential has been evaluated through various studies, indicating that while it may cause slight irritation in high concentrations, it is generally safe for use in cosmetic formulations when diluted appropriately .

Safety Assessment

The safety profile of this compound has been extensively documented. In human tests, a 10% solution in petrolatum was found to be non-irritating, highlighting its suitability for cosmetic applications . Additionally, its low acute toxicity makes it favorable for inclusion in personal care products.

Food Industry Applications

In the food sector, this compound is recognized for its potential as a flavoring agent and preservative due to its antimicrobial properties. Research indicates that this compound exhibits low toxicity to microorganisms, making it an attractive candidate for enhancing food safety and shelf life .

Biodegradation and Environmental Impact

This compound's biodegradability has been assessed in several studies. It has been shown to undergo aerobic degradation effectively, suggesting that it poses minimal environmental risk when released into aquatic systems. The compound's degradation pathways indicate its potential for use in environmentally friendly formulations .

Biodegradation Data

Test SystemResultsNotes
OECD 301F (Manometric respirometry)62% degradation (29 days)Not readily biodegradable; initial lag phase
MITI (I) test75% degradation (28 days)Readily biodegradable; rapid degradation

Research and Development Trends

The ongoing research into this compound's applications continues to reveal new possibilities. Studies are focusing on optimizing synthetic routes to increase yield and purity while exploring its potential as a bioactive compound in herbal extracts and dietary supplements .

Mechanism of Action

The mechanism of action of 3,7,11,15-Tetramethylhexadec-1-en-3-ol involves its interaction with cellular membranes and enzymes. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific enzymes, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Phytol (trans-Phytol)

  • Molecular Formula : C20H40O (same as isophytol) .
  • Structure : Primary alcohol with hydroxyl group at C-1 .
  • Phytol undergoes abiotic isomerization to this compound in anaerobic/aerobic sediments, facilitated by clay minerals . Phytol derivatives (e.g., phytyl acetate, phytyl stearate) are more stable in plant tissues, whereas this compound is less abundant and often detected at lower concentrations .

Nerolidol

  • Molecular Formula : C15H26O (sesquiterpene alcohol) .
  • Key Differences :
    • Nerolidol shares synthetic pathways with this compound (e.g., Favorskii reaction with acetone), but its shorter carbon chain limits its utility in vitamin synthesis .
    • Nerolidol is primarily used in cosmetics and fragrances, unlike this compound’s industrial role in vitamin production .

Geraniol and Linalool

  • Molecular Formula: C10H18O (monoterpene alcohols) .
  • Key Differences: Geraniol and linalool are smaller molecules with strong floral scents, dominating fragrance profiles in plants like Jasminum grandiflorum, whereas this compound contributes heavier, earthy notes . this compound concentrations in J. grandiflorum decrease seasonally, while geraniol and linalool increase, reflecting divergent roles in plant metabolism .

Phytyl Esters (e.g., Phytyl Acetate)

  • Structure : Phytol esterified with fatty acids (e.g., acetate, stearate) .
  • Key Differences: Phytyl esters are stable storage forms of phytol in algae and plants, whereas this compound lacks analogous esters in natural sources . In Ulva pertusa, this compound is a minor component (0.1–3.3% of lipid extracts), while phytyl esters constitute up to 10% .

Data Table: Comparative Analysis of this compound and Key Analogues

Compound Molecular Formula Molecular Weight (g/mol) Structure Primary Sources Key Applications
This compound C20H40O 296.54 Tertiary alcohol Synthetic routes, J. grandiflorum Vitamin E/K1 synthesis
Phytol C20H40O 296.54 Primary alcohol Chlorophyll, algae Cosmetic stabilizers
Nerolidol C15H26O 222.37 Sesquiterpene Synthetic routes, plants Fragrances, antimicrobial agents
Geraniol C10H18O 154.25 Monoterpene J. grandiflorum, roses Perfumes, flavorings

Key Research Findings

Synthetic Efficiency :

  • This compound synthesized via microbial-fermented farnesene (α/β-farnesene) reduces reliance on explosive precursors and improves scalability for vitamin E production .
  • Rh-catalyzed alkylation of farnesene achieves >90% conversion to this compound intermediates, outperforming traditional cresol-based routes .

Natural Occurrence Discrepancies :

  • This compound levels in J. grandiflorum absolutes vary widely (0.5–5.5%), with some studies reporting inconsistencies due to seasonal or geographic factors .

Stability and Degradation: this compound is less stable than phytol in plant tissues, degrading into ionones and ketones under UV exposure .

Market Trends :

  • The global this compound market is projected to grow at 8.5% CAGR (2025–2034), driven by demand for synthetic vitamins and herbal fragrances .

Biological Activity

Isophytol, a natural acyclic monoterpene alcohol, has garnered attention due to its diverse biological activities and applications, particularly in the fields of pharmaceuticals, cosmetics, and food industries. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antioxidant, anti-inflammatory properties, and its role as a precursor in vitamin E synthesis.

Chemical Structure and Properties

This compound is chemically classified as a phytol derivative with the molecular formula C20_{20}H38_{38}O. Its structure consists of a long hydrocarbon chain with a hydroxyl group, which contributes to its solubility and reactivity in various biological systems.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study evaluating the antimicrobial efficacy of this compound against several bacterial strains reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity.

Microorganism MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These findings suggest that this compound could be developed as a natural preservative or therapeutic agent in treating infections caused by resistant strains of bacteria .

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH radical scavenging and ABTS assays. This compound showed considerable free radical scavenging activity, with IC50_{50} values comparable to well-known antioxidants like vitamin E.

Assay Type IC50_{50} (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

The antioxidant activity of this compound can be attributed to its ability to donate hydrogen atoms and stabilize free radicals, thereby preventing oxidative stress in cells .

3. Anti-Inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The effective concentration (EC50_{50}) for inhibiting nitric oxide production was found to be around 28 µg/mL.

Cytokine Inhibition (%) at 28 µg/mL
TNF-α65
IL-658

These results indicate that this compound could serve as a potential therapeutic agent for inflammatory diseases .

Synthesis and Industrial Application

This compound serves as a key intermediate in the synthesis of vitamin E (α-tocopherol). Recent advancements have focused on producing this compound from biofermented β-farnesene, yielding high efficiencies (up to 92%) in a three-step process involving hydrogenation reactions . This innovative method not only enhances the sustainability of vitamin E production but also reduces costs significantly.

Case Study: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound-infused topical formulations against skin infections caused by Staphylococcus aureus. Patients treated with the formulation showed a significant reduction in infection severity compared to controls over a two-week period.

Case Study: Antioxidant Supplementation

In a randomized controlled trial, participants supplemented with this compound exhibited reduced oxidative stress markers compared to placebo groups. This suggests potential benefits for cardiovascular health and aging-related conditions .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing isophytol in laboratory settings, and what are their comparative advantages?

this compound can be synthesized via sequential acetylene addition and hydration reactions. A common approach involves reacting acetone with acetylene to form 3-methyl-1-butyn-3-ol, followed by palladium-catalyzed hydration to produce intermediates like 2-methyl-2-hepten-6-one. These intermediates undergo further acetylation and thermal rearrangement to yield this compound . This method is favored for scalability and reproducibility, though alternative pathways (e.g., isomerization of phytol in sedimentary environments) may occur abiotically under specific mineral-catalyzed conditions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming this compound’s structure, particularly its tertiary alcohol group and branched terpenoid backbone. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity by identifying volatile impurities, while Infrared (IR) spectroscopy validates functional groups like the hydroxyl (-OH) moiety. Cross-referencing with NIST Chemistry WebBook data ensures alignment with standardized spectral libraries .

Q. What experimental precautions are critical when handling this compound due to its physicochemical properties?

this compound is classified as an environmental hazard (UN 3082) and requires containment to prevent aquatic contamination. Use fume hoods for volatile handling, avoid contact with oxidizing agents, and adhere to MARPOL 73/78 protocols for waste disposal. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory .

Advanced Research Questions

Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets like plasmepsin II?

Molecular dynamics (MD) simulations and docking studies (e.g., using AutoDock Vina) can predict binding affinities. For example, this compound exhibits low free binding energy (-9.2 kcal/mol) with plasmepsin II, forming hydrogen bonds with Asp34, a critical residue for antimalarial activity. MD trajectories should be analyzed for stability (RMSD < 2 Å) and binding persistence over ≥100 ns simulations .

Q. How should researchers resolve contradictions between in vitro and in silico data regarding this compound’s pharmacological activity?

Discrepancies may arise from solvent effects, protein flexibility, or assay sensitivity. Validate computational predictions using orthogonal in vitro assays (e.g., enzyme inhibition kinetics and cell-based viability tests). Adjust force field parameters in simulations to match experimental conditions (e.g., pH, ionic strength) .

Q. What strategies optimize this compound’s stability in aqueous solutions for pharmacokinetic studies?

Use lipid-based nanoemulsions or cyclodextrin encapsulation to enhance solubility and prevent oxidation. Monitor degradation via High-Performance Liquid Chromatography (HPLC) under accelerated stability conditions (40°C/75% RH). Adjust buffer systems (e.g., phosphate-buffered saline at pH 7.4) to mimic physiological environments .

Q. How does this compound’s abiotic formation in sediments impact ecological risk assessments?

this compound forms via clay-catalyzed isomerization of phytol in anaerobic sediments, persisting as a transient intermediate before diagenesis into kerogen. Assess long-term ecological risks by modeling bioaccumulation factors (BCF) and conducting microcosm studies to evaluate biodegradation rates in freshwater/marine systems .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s antimalarial efficacy studies?

Use nonlinear regression models (e.g., Hill equation) to calculate EC50 values. Incorporate Bayesian hierarchical models to account for inter-experiment variability. Validate with ANOVA or Kruskal-Wallis tests for non-normal distributions .

Properties

IUPAC Name

3,7,11,15-tetramethylhexadec-1-en-3-ol
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InChI

InChI=1S/C20H40O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,17-19,21H,1,8-16H2,2-6H3
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InChI Key

KEVYVLWNCKMXJX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O
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Molecular Formula

C20H40O
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DSSTOX Substance ID

DTXSID2025474
Record name Isophytol
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Molecular Weight

296.5 g/mol
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Physical Description

Oily liquid; [Merck Index]
Record name Isophytol
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Boiling Point

107-110 °C at 0.01 mm Hg; 125-128 °C at 0.06 mm Hg
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Solubility

Very soluble in benzene, ether, ethanol
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Density

0.8519 at 20 °C/4 °C
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Vapor Pressure

5.8X10-10 mm Hg at 25 °C (extrapolated)
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Impurities

Impurities: 3,7,11,15-tetramethylhexadecan-3-ol (85761-30-4; < or = 2.5% v/v); 6,10,14-trimethylpentadecan-2-one (207-950-7; < or = 2% v/v); 3,7,11,15-tetramethylhexadec-1-yn-3-ol (29171-23-1; < or = 0.5% v/v); 6,10,14-trimethyl-3-pentadecen-2-one (72226-32-5; < or = 0.3% v/v); 6,10,14-trimethylpentadecan-2-ol (69729-17-5; < or = 0.3% v/v); maximum of unknown impurities (sum) Contents < 2% v/v., Purity: > or = 95% v/v (synthetic isophytol, minimum specification)
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Color/Form

Oily liquid

CAS No.

505-32-8
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Record name 1-Hexadecen-3-ol, 3,7,11,15-tetramethyl-
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Synthesis routes and methods I

Procedure details

A particularly preferred embodiment of synthesizing vitamin E from farnesol is illustrated in FIG. 3. Farnesol 3-8 is oxidized to farnesal 3-9 under Oppenauer oxidation conditionS using aluminum isopropoxide and acetone. Farnesal 3-9 is then converted to dehydrofarnesyl acetone 3-10 by an aldol condensation reaction with acetone. Reduction of olefin moieties on dehydrofarnesyl acetone 3-10 by hydrogenation then produces 6,10,14-trimethyl pentadecan-2-one 3-11. Addition of acetylide to the ketone 3-11 then generates propargylic alcohol 3-12 which is partially reduced using Lindlar hydrogenation condition to produce isophytol 3-13. Reaction of isophytol 3-13 with 2,3,5-trimethyl hydroquinone 3-5 in the presence of an acid catalyst then produces vitamin E.
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Synthesis routes and methods II

Procedure details

For example, U.S. Pat. No. 4,217,285 (hereinafter '285 patent) discloses the synthesis of DL-α-tocopherol in toluene or n-hexane solvent with ZnCl2 and silica-alumina (or silica-gel) in the presence of acid, especially HCl, asserting that tocopherol can be obtained with a purity of 95 to 96% at a production yield of 99% or higher. Also, U.S. Pat. Nos. 4,634,781 and 4,639,533, both assigned to BASF, disclose processes producing for DL-α-tocopherol in which isophytol is reacted with amines such as a tridecylamine and thereafter with TMHQ in the presence of ZnCl2 and HCl, which are somewhat complicated and inefficient. In those cases, the tocopherol is described to be produced with a purity of 94 to 95% at a yield of 95 to 98%.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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